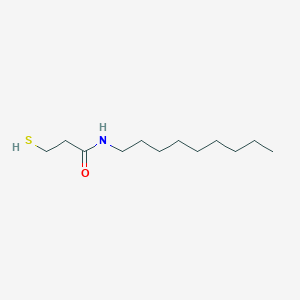

3-Mercapto-N-nonylpropionamide

Overview

Description

3-Mercapto-N-nonylpropionamide (CAS 228716-16-3) is an organic thiol compound extensively used in the fabrication of self-assembled monolayers (SAMs) on gold surfaces (Au{111}) . Its molecular structure features a terminal amide group buried within the monolayer, enabling hydrogen-bonding interactions, and a thiol (-SH) group that anchors to gold substrates . This compound exhibits unique phase behavior, forming two distinct molecular orientations on Au{111}: one tilted at 18° and another nearly perpendicular to the surface . These structural properties make it valuable in nanotechnology, molecular electronics, and nanoparticle stabilization .

Key physicochemical properties include:

Biological Activity

3-Mercapto-N-nonylpropionamide (MNPA) is a compound of significant interest due to its unique properties and potential applications in various fields, including biosensing and material science. This article explores its biological activity, focusing on self-assembled monolayers (SAMs), hydrogen bonding networks, and its interactions with gold surfaces.

- Molecular Formula : C₁₂H₂₅NOS

- Molecular Weight : 231.40 g/mol

- CAS Number : 228716-16-3

MNPA contains a thiol group (-SH) that allows it to form stable SAMs on gold surfaces, which is crucial for its applications in biosensing and nanotechnology.

Formation and Characterization

SAMs of MNPA on gold (Au{111}) have been characterized using various techniques such as Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS). The formation of these monolayers is influenced by the molecular structure of MNPA, which promotes hydrogen bonding among amide groups.

- Packing Structure : MNPA SAMs exhibit a distorted (√3 × √3)R30° packing structure, indicating a unique arrangement that facilitates intermolecular interactions.

- Domain Formation : The SAMs show distinct dark and bright domains due to variations in adsorption geometry, which can affect their stability and reactivity .

Hydrogen Bonding Networks

The biological activity of MNPA is significantly influenced by its ability to form hydrogen bonds within the SAMs. Studies have shown that:

- Buried Hydrogen Bonds : MNPA forms long-range hydrogen-bonding networks that cross molecular domain boundaries. This feature enhances the stability and functionality of the SAMs .

- Molecular Orientation : The tilt angles of MNPA molecules relative to the gold surface are crucial for understanding their interaction dynamics. Two distinct phases were identified: one with a tilt of approximately 18° and another nearly normal to the surface .

Biosensing

MNPA's unique properties make it suitable for use in biosensors. Its ability to form stable SAMs allows for the immobilization of biomolecules, enabling sensitive detection methods.

- Single-Molecule Detection : MNPA-functionalized surfaces have been employed in label-free biosensing applications, where they can detect biomolecular interactions at the single-molecule level. The high sensitivity is attributed to the effective binding of target molecules facilitated by the SAM structure .

Case Studies

- Detection of TNF-α Molecules :

- Thermal Stability Investigations :

Comparative Analysis

| Property | This compound | Other Alkanethiols |

|---|---|---|

| Molecular Weight | 231.40 g/mol | Varies |

| Hydrogen Bonding Capability | Strong hydrogen bonding networks | Moderate |

| SAM Stability | High | Varies |

| Application in Biosensing | Yes | Limited |

Scientific Research Applications

Self-Assembled Monolayers (SAMs)

Formation of SAMs

3-MNP is primarily utilized in the formation of self-assembled monolayers due to its thiol (-SH) group, which has a strong affinity for metals such as gold. The nonyl group contributes hydrophobic characteristics, influencing the properties of the SAMs formed. These ordered monolayers can be tailored for specific surface properties, making them valuable for various applications including biosensors and electronic devices .

Characteristics of 3-MNP SAMs

- Molecular Structure : 3-MNP consists of an amide group connected to a propyl chain with a thiol group at one end and a nonyl group at the other.

- Packing Structure : Studies have shown that SAMs formed from 3-MNP exhibit unique domain formations and packing structures, such as slightly distorted (√3 × √3) arrangements, indicating complex interactions within the monolayer .

Liquid Metal Nanocomposites

Role in Liquid Metal Systems

Recent research highlights the use of 3-MNP in liquid metal nanocomposites, particularly with eutectic gallium-indium (EGaIn). The compound aids in stabilizing liquid metal droplets, which can be utilized in soft electronics and flexible devices. The incorporation of 3-MNP enhances the electrical conductivity and stability of these nanocomposites .

Applications in Electronics and Robotics

- Wearable Electronics : Liquid metal systems containing 3-MNP are being explored for use in stretchable electronics that can conform to various surfaces.

- Soft Robotics : The unique properties of liquid metals allow for innovative designs in soft actuators that respond to environmental stimuli .

Hybrid Self-Assembly Processes

Innovative Assembly Techniques

Research has demonstrated that 3-MNP can facilitate hybrid self-assembly processes during evaporation, leading to uniform deposits that are crucial for advanced material fabrication. This technique allows for precise control over the morphology and functionality of the resulting materials .

-

Boley et al. (2016)

This study explored the use of 3-MNP in hybrid self-assembly processes, demonstrating its effectiveness in producing uniform deposits critical for thin-film devices. The research highlighted the importance of solvent interactions and evaporation dynamics in achieving desired material properties . -

Liquid Metal Nanocomposite Research (2020)

Researchers investigated the role of 3-MNP in stabilizing liquid metal nanodroplets for applications in soft robotics and electronics. The findings indicated significant improvements in both mechanical flexibility and electrical conductivity when incorporating 3-MNP into EGaIn systems .

Chemical Reactions Analysis

Electrochemical Reductive Desorption

This compound undergoes a two-step electrochemical desorption process when bound to gold surfaces, as observed through cyclic voltammetry and scanning tunneling microscopy (STM):

Mechanistic Insights :

-

Hydrogen-bonding networks between amide groups stabilize the SAM, requiring higher energy input for desorption .

-

The striped phase intermediate exhibits unique electrochemical properties, including enhanced electron transfer resistance compared to intact SAMs .

Self-Assembled Monolayer (SAM) Formation via Thiol-Gold Chemisorption

The thiol group reacts spontaneously with gold substrates to form stable Au-S bonds, enabling SAM formation:

Key Parameters :

-

Substrate : Au{111} surfaces show (√3 × √3)R30° packing with 0.5 nm²/molecule surface density .

-

Kinetics : Complete SAM formation requires 24 hours in ethanol solutions at room temperature .

-

Thermal Stability : SAMs retain structural integrity up to 78°C due to interchain hydrogen bonding .

Structural Features :

textAu-S bond ↓ CH₂-CH₂-C(=O)-NH-(CH₂)₈-CH₃ ↑ Hydrogen-bonded network (amide groups)

STM imaging reveals two distinct phases:

-

Tilted Phase : 18° molecular tilt, dominant in room-temperature preparations .

-

Vertical Phase : Near-vertical alignment (≤5° tilt), observed in high-temperature depositions .

Hydrogen-Bonding Network Formation

The amide group participates in directional hydrogen bonding, creating 2D networks that cross molecular domains:

Network Characteristics :

-

Geometry : Linear N–H···O=C chains parallel to the substrate plane .

-

Domain Interaction : Bonds span across disordered regions, enhancing SAM cohesion .

-

Functional Impact :

Visualization :

-

Local barrier height (LBH) mapping shows alternating high/low work function regions (ΔΦ = 50 meV) corresponding to hydrogen-bond alignment .

-

Infrared spectroscopy confirms C=O and N–H bonds are parallel to the Au surface .

Comparative Reactivity with Structural Analogs

Reactivity differences emerge when compared to similar thiols:

Synthetic Considerations

While direct synthesis protocols are proprietary, side reactions during preparation include:

-

Thiol Oxidation : Partial conversion to disulfides (R-S-S-R), mitigated by inert atmosphere handling.

-

Amide Hydrolysis : Occurs under strongly acidic/basic conditions (pH < 2 or >12), forming carboxylic acid byproducts.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Mercapto-N-nonylpropionamide critical for experimental design?

- Answer: The compound has a molecular formula of C₁₀H₁₃NOS and a molecular weight of 195.29 g/mol (CAS RN: 78580-32-2). Its structure includes a thiol (-SH) group and an amide (-CONH-) moiety, enabling dual reactivity in nucleophilic and hydrogen-bonding interactions. These properties make it suitable for self-assembly studies on metal substrates and biomolecular interactions .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NOS |

| Molecular Weight | 195.29 g/mol |

| CAS RN | 78580-32-2 |

| Functional Groups | Thiol, Amide |

Q. Which spectroscopic methods are recommended for characterizing this compound?

- Answer:

- FTIR Spectroscopy: Identifies thiol (S-H stretch, ~2550 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹; N-H bend, ~1550 cm⁻¹) functional groups.

- NMR Spectroscopy: ¹H NMR resolves proton environments (e.g., thiol proton at ~1.5 ppm, alkyl chain protons).

- Mass Spectrometry: Confirms molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can scanning tunneling microscopy (STM) and local barrier height (LBH) mapping resolve molecular orientation in this compound monolayers?

- Answer: STM topography (Figure A) and LBH maps (Figure B) provide submolecular resolution of self-assembled monolayers on Au{111}. STM visualizes surface topography, while LBH maps electronic barriers, revealing buried hydrogen-bonding networks and S-Au bonds. Computational 2D mode decomposition analyzes directional interactions (e.g., linear hydrogen bonds crossing disordered domains) .

| Technique | Application in Structural Analysis |

|---|---|

| STM | Topography of surface-adsorbed molecules |

| LBH Mapping | Electronic barriers and buried interactions |

| FFT Analysis | Directionality of hydrogen-bonding networks |

Q. What methodological approaches resolve contradictions in molecular domain organization observed in monolayers?

- Answer: Discrepancies arise from heterogeneous domain boundaries or imaging artifacts. Researchers should:

- Use multimodal imaging (STM + LBH) to cross-validate data.

- Apply computational models (e.g., molecular dynamics simulations) to predict hydrogen-bonding patterns.

- Analyze fast Fourier transforms (FFTs) of images to quantify directional bonding .

Q. How do hydrogen-bonding networks influence the structural stability of this compound assemblies?

- Answer: The amide groups form linear, directional hydrogen bonds that persist across domain boundaries and disordered regions. These networks stabilize the monolayer structure on Au{111}, even when alkyl chains exhibit conformational variability. The interplay between S-Au chemisorption and hydrogen bonding dictates overall molecular orientation .

Q. Methodological Guidelines

Q. What experimental controls are essential for studying thiol-amide interactions in this compound?

- Answer:

- Substrate Purity: Use atomically flat Au{111} to minimize defects.

- Solvent Selection: Employ anhydrous solvents (e.g., ethanol) to prevent oxidation of the thiol group.

- Environmental Controls: Conduct experiments under inert atmospheres (N₂/Ar) to avoid disulfide formation .

Q. How can researchers optimize reaction conditions for functionalizing this compound?

- Answer:

- pH Control: Maintain mildly basic conditions (pH 8–9) to deprotonate the thiol group for nucleophilic reactions.

- Temperature: Use room temperature to prevent thermal degradation of the amide bond.

- Catalysts: Employ Au nanoparticles or thiophilic metals (e.g., Hg²⁺) to enhance thiol reactivity .

Q. Data Interpretation

Q. How do researchers differentiate between covalent (S-Au) and non-covalent (hydrogen-bonding) interactions in monolayers?

- Answer:

- X-ray Photoelectron Spectroscopy (XPS): Identifies S-Au bonds via sulfur oxidation state shifts.

- Temperature-Dependent Studies: Hydrogen bonds dissociate at lower temperatures (~50–100°C) compared to covalent S-Au bonds (>200°C) .

Q. What statistical tools analyze heterogeneity in self-assembled monolayer data?

- Answer:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Molecular Features and Phase Behavior

Key Insights :

- The amide group in this compound drives hydrogen-bonded networks, enabling nanoscale domain formation in mixed SAMs . In contrast, n-alkanethiols (e.g., n-decanethiol) lack functional groups for directional interactions, leading to homogeneous SAMs .

- Compared to carboranethiols, which form rigid SAMs, this compound offers tunable tilt angles and hydrogen-bonding flexibility .

Table 2: Performance in SAMs and Nanoparticle Stabilization

Key Insights :

- This compound’s buried amide group reduces polarizability compared to conjugated systems like OPE, impacting conductance in molecular junctions .

- In liquid metal (EGaIn) nanoparticle synthesis, this compound outperforms 1-dodecanethiol by inducing surface strain for size reduction and oxidation resistance .

Key Insights :

- Unlike 3-chloro-N-phenyl-phthalimide, which is used in polymer synthesis , this compound’s thiol-amide structure enables protein binding for enzyme kinetics studies .

- Mercaptoundecanol’s hydroxyl-terminated SAMs are biocompatible but lack the hydrogen-bonding precision of this compound .

Research Findings and Technological Implications

- Phase Separation: Mixing this compound with n-decanethiol creates phase-separated domains due to incompatible terminal groups, a phenomenon absent in SAMs of similar chain-length alkanethiols .

- Hydrogen-Bonding Networks : Buried amide groups form linear hydrogen-bonding planes, mapped via scanning tunneling microscopy (STM) and local barrier height (LBH) measurements .

- Nanoparticle Engineering: SAMs of this compound on EGaIn nanoparticles enhance colloidal stability and enable 3D/4D printing applications .

Properties

IUPAC Name |

N-nonyl-3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRXZOZYQYDWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693508 | |

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228716-16-3 | |

| Record name | N-Nonyl-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.